N,N-Dimethylisopropylamine
Description
Contextualizing Tertiary Amine Chemistry within Contemporary Research
Tertiary amines, a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic groups, are fundamental in modern chemistry. chemicalland21.com They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. guidechem.comillinois.edu In fact, over 40% of all drugs and drug candidates contain amine functional groups, with tertiary amines making up 60% of those. illinois.edueuropeanpharmaceuticalreview.com
Contemporary research in tertiary amine chemistry is vibrant, with a focus on developing novel and more efficient synthetic methodologies. europeanpharmaceuticalreview.comrsc.org Scientists are exploring new catalytic systems, such as palladium/SOX catalysts, to create faster and simpler ways to produce tertiary amines. europeanpharmaceuticalreview.comnews-medical.net These advancements aim to overcome the limitations of traditional methods, which often require specific and controlled conditions. news-medical.net The development of radical-mediated strategies and transition-metal catalysis for the synthesis of chiral α-tertiary amines are also active areas of investigation, highlighting the importance of these compounds in medicinal chemistry and drug development. rsc.orgsioc-journal.cn
N,N-Dimethylisopropylamine as a Model Compound for Tertiary Amine Studies
This compound serves as a valuable model compound for studying the behavior and reactivity of tertiary amines. Its relatively simple structure, consisting of a central nitrogen atom bonded to two methyl groups and an isopropyl group, allows for focused investigations into the fundamental properties of this class of compounds. guidechem.comsigmaaldrich.com
Research utilizing DMIPA has provided insights into various chemical phenomena. For instance, studies have investigated the methyl migration between protonated this compound and other aliphatic amines in the gas phase, a reaction also observed in aqueous solutions. nih.gov These studies, supported by density functional theory (DFT) calculations, have shown that protonation enhances the methyl transfer process. nih.gov Furthermore, DMIPA is employed as a catalyst and reagent in numerous chemical reactions, where it acts as a base or nucleophile to facilitate the formation of carbon-nitrogen bonds. guidechem.com Its role as a catalyst in the production of polyurethane foams and foundry resins is a testament to its practical utility in industrial processes. borsodchem.czbasf.comgoogleapis.com
The industrial synthesis of this compound is typically achieved through the amination of isopropanol (B130326) with dimethylamine (B145610) in the presence of metal oxide catalysts. wikimedia.org
Evolution of Research Perspectives on this compound
The scientific understanding and application of this compound have evolved significantly over time. Initially recognized for its role in fundamental organic reactions, its applications have expanded into more specialized areas.
Early research likely focused on its basic chemical properties and synthesis. Over the years, its utility as a catalyst has become a major area of focus, particularly in the polymer industry for the production of polyurethane foams where it acts as a blowing agent catalyst. basf.comgoogleapis.com It is also used as a curing agent for epoxy resins, often in combination with other amines to accelerate the curing process. threebond.co.jppolymerinnovationblog.com
More recent research has delved into more nuanced applications. For example, it has been used as an alkylating agent in the palladium-catalyzed N-methylation of aniline (B41778) under microwave conditions. chemicalbook.comlookchem.com Another novel application is in the preparation of hypergolic ionic liquids by reacting it with hydrazoic acid, which has potential uses in propellant technology. chemicalbook.comlookchem.com The compound has also been identified in the degradation products of certain natural products, such as the S-bisbenzoyl derivative of dihydronereistoxin (B14167942) when treated with Raney nickel. oup.com The continuous exploration of this compound in various synthetic contexts underscores its enduring importance in chemical research.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H13N | guidechem.comnih.gov |
| Molecular Weight | 87.16 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 996-35-0 | guidechem.comsigmaaldrich.com |
| Appearance | Colorless liquid | guidechem.comchemicalbook.com |
| Boiling Point | 65.5 °C at 752 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 0.715 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.3905 | sigmaaldrich.comchemicalbook.com |
| Flash Point | -24.8 °C (closed cup) | borsodchem.czsigmaaldrich.com |
| Water Solubility | 100 g/L at 25 °C | lookchem.com |
Key Research Applications of this compound
| Application Area | Description | Source(s) |
| Catalysis | Used as a catalyst for producing polyurethane foams and in the cold box process for foundry sand cores. | basf.comgoogleapis.com |
| Curing Agent | Employed as a curing agent and accelerator for epoxy resins. | threebond.co.jppolymerinnovationblog.com |
| Organic Synthesis | Acts as a reagent and intermediate in various organic syntheses, including the formation of quaternary ammonium (B1175870) compounds. | guidechem.com |
| Alkylation | Serves as an alkylating agent in the synthesis of N-methylaniline. | chemicalbook.comlookchem.com |
| Propellant Technology | Used to prepare hypergolic ionic liquids. | chemicalbook.comlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOWKUTXPNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033447 | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
996-35-0 | |
| Record name | Dimethylisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |
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| Record name | N,N-DIMETHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Kinetics of N,n Dimethylisopropylamine
Alkylation Approaches to N,N-Dimethylisopropylamine Synthesis
Alkylation of amines is a fundamental method for the synthesis of more substituted amines. wikipedia.org These reactions involve the nucleophilic attack of the amine on an alkyl halide, leading to the formation of a new carbon-nitrogen bond. wikipedia.orglibretexts.org
Eschweiler–Clarke Methylation of Isopropylamine (B41738)
The Eschweiler–Clarke reaction is a well-established method for the methylation of primary and secondary amines to yield tertiary amines, using excess formic acid and formaldehyde. wikipedia.org A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts, halting the reaction at the tertiary amine stage. wikipedia.orgnrochemistry.com
In the synthesis of this compound from isopropylamine, the reaction proceeds through two methylation cycles. nrochemistry.comjk-sci.com The process begins with the formation of an iminium ion from the reaction of isopropylamine with formaldehyde. jk-sci.comjkchemical.com Formic acid then acts as a hydride donor, reducing the iminium ion to N-methylisopropylamine. jkchemical.comorganic-chemistry.org This newly formed secondary amine then undergoes a second, analogous methylation sequence to yield the final product, this compound. nrochemistry.comyoutube.com The reaction is typically conducted in an aqueous solution near boiling temperatures, and the irreversible loss of carbon dioxide gas drives the reaction to completion. wikipedia.org
Direct Alkylation via Alkyl Halides
Direct alkylation of amines with alkyl halides is a common synthetic route. wikipedia.org However, this method is often complicated by the potential for over-alkylation, as the product amines can also react with the alkylating agent, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com For laboratory-scale synthesis, N-alkylation is therefore often best suited for preparing tertiary amines where the starting amine is already secondary or when precise control over stoichiometry and reaction conditions can be exercised. wikipedia.org
The direct alkylation of an amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. lscollege.ac.instudyorgo.com In this mechanism, the amine, acting as a nucleophile, attacks the electrophilic carbon of the alkyl halide in a single, concerted step. lscollege.ac.inmasterorganicchemistry.com This "backside attack" results in the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-halogen bond, leading to an inversion of stereochemistry at the carbon center. studyorgo.commasterorganicchemistry.com
The rate of the S_N2 reaction is dependent on the concentration of both the amine and the alkyl halide. studyorgo.com Steric hindrance at the electrophilic carbon significantly impacts the reaction rate, with less hindered substrates like methyl and primary alkyl halides reacting fastest. masterorganicchemistry.commasterorganicchemistry.com The stability of the leaving group also plays a crucial role; more stable leaving groups (conjugate bases of strong acids) facilitate a faster reaction. lscollege.ac.in
The initial alkylation of isopropylamine with a methyl halide would form N-methylisopropylamine. This secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the desired this compound. masterorganicchemistry.com However, the tertiary amine product can further react to form a quaternary ammonium salt, a common side reaction. libretexts.org
While direct alkylation is a fundamental laboratory technique, its industrial application for producing specific amines can be limited by the lack of selectivity, which often results in a mixture of products requiring separation. wikipedia.org Industrially, amines are more commonly synthesized by reacting alcohols with ammonia (B1221849) over metal or metal oxide catalysts at high temperatures. chemicalland21.com However, for the synthesis of tertiary amines, direct alkylation can be a viable method, particularly when the starting material is a secondary amine. wikipedia.org
On a laboratory scale, direct alkylation can be effectively controlled to favor the formation of the desired product. Careful control of stoichiometry, temperature, and choice of solvent can help minimize over-alkylation. For instance, using a less reactive alkylating agent or running the reaction at lower temperatures can improve selectivity.
Reductive Amination Routes
Reductive amination is a highly effective and versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comwikipedia.org This process involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org A significant advantage of this method is that it offers better control and avoids the over-alkylation issues often encountered with direct alkylation. masterorganicchemistry.com
A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.orgmoriroku.co.jp Catalytic hydrogenation using palladium, platinum, or nickel catalysts is also a common approach. wikipedia.org
A specific and direct route to this compound is the reductive amination of acetone (B3395972) with dimethylamine (B145610). reddit.com In this reaction, dimethylamine reacts with acetone to form an iminium ion intermediate. This intermediate is then reduced to form this compound.
The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is selective for the reduction of the iminium ion in the presence of the ketone starting material. masterorganicchemistry.comyoutube.com This selectivity allows for a one-pot reaction where the amine, ketone, and reducing agent are all combined. wikipedia.org Other reducing agents like sodium borohydride can also be used, sometimes in conjunction with a Lewis acid like titanium(IV) isopropoxide to activate the ketone. masterorganicchemistry.comacs.org Borohydride exchange resin (BER) has also been shown to be an effective and convenient reducing agent for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Eschweiler–Clarke Methylation | Isopropylamine | Formaldehyde, Formic Acid | Prevents quaternization, high yields generally. wikipedia.orgnrochemistry.comresearchgate.net | Requires excess reagents, reaction at elevated temperatures. wikipedia.org |
| Direct Alkylation | Isopropylamine, N-Methylisopropylamine | Methyl Halides (e.g., CH₃I, CH₃Cl) | Simple procedure. libretexts.org | Prone to over-alkylation, may produce mixtures of products. libretexts.orgmasterorganicchemistry.com |
| Reductive Amination | Acetone, Dimethylamine | Reducing Agent (e.g., NaBH₃CN, NaBH₄, BER) | High selectivity, avoids over-alkylation, can be a one-pot reaction. masterorganicchemistry.comwikipedia.orgkoreascience.kr | May require specific and sometimes toxic or expensive reducing agents. koreascience.kr |
Alternative and Emerging Synthetic Routes
While classical synthetic approaches to tertiary amines often involve direct alkylation, research has explored alternative and more efficient methodologies for the synthesis of this compound, focusing on improved yields, atom economy, and milder reaction conditions.
Emerging synthetic strategies for this compound and related tertiary amines increasingly employ sophisticated catalytic systems and reagents to enhance efficiency and selectivity. A prominent alternative to direct alkylation is reductive amination.
Reductive Amination: This is a highly feasible and widely used industrial method for producing this compound. The process involves the reaction of acetone with dimethylamine in the presence of a reducing agent, typically hydrogen gas, over a hydrogenation catalyst. scribd.com The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is subsequently hydrogenated to yield the final tertiary amine product. Common catalysts for this process include Raney Nickel or other supported metal catalysts. scribd.comsemanticscholar.org
Heterogeneous Nanoalloy Catalysis: A novel and green approach involves the use of highly efficient heterogeneous catalysts. For instance, graphene spheres encapsulating a Nickel/Nickel Oxide (Ni/NiO@C) nanoalloy have been developed for the N-methylation of various amines. semanticscholar.org This system demonstrates high selectivity and activity for converting primary and secondary amines into N,N-dimethylamines under mild conditions. semanticscholar.org The catalyst's key advantages are its reusability for up to ten cycles without significant loss of activity and its easy separation from the reaction mixture due to its magnetic properties. semanticscholar.org This methodology represents a cost-effective and environmentally friendly route for the synthesis of compounds like this compound. semanticscholar.org
Solvent-Free High-Pressure Synthesis: Another alternative route, demonstrated for the analogous compound N,N-diethylisopropylamine, involves reacting the secondary amine with an alkyl halide (e.g., isopropyl chloride) in an autoclave under solvent-free and catalyst-free conditions. google.com This method requires high temperatures (100–200 °C) and pressures (0.2–1.1 MPa) but offers a simplified process with high yields and avoids the use of solvents, which simplifies product separation. google.com The feasibility of this approach for this compound offers a potentially greener industrial-scale process.
Kinetic and Mechanistic Investigations of this compound Formation
Understanding the kinetics and mechanisms of this compound synthesis is crucial for optimizing reaction conditions and improving catalyst design.
The rate-determining step (RDS) in the formation of this compound varies depending on the specific synthetic pathway.
Synthesis from Alcohols: In the synthesis of alkylamines from alcohols and ammonia or a primary/secondary amine, the initial dehydrogenation of the alcohol to form the corresponding carbonyl compound (in this case, acetone from isopropanol) is generally considered the rate-determining step. scribd.com This initial activation of the alcohol is the slowest part of the reaction sequence, which is then followed by rapid condensation with the amine and subsequent hydrogenation.
Reductive Amination from Carbonyls: In the reductive amination pathway starting with acetone and dimethylamine, the reaction proceeds through an iminium intermediate. The formation of this C=N bond and its subsequent hydrogenation are the key transformations. Mechanistic studies on related C-N bond cleavage reactions, which are essentially the reverse process, have identified the oxidative dehydrogenation of the amine to an imine as the rate-determining step. acs.org This suggests that for the forward reaction (synthesis), the formation and reduction of the iminium species are the kinetically significant steps.
Methyl Transfer Reactions: In certain contexts, protonated this compound can act as a methyl donor. researchgate.netresearchgate.net Density functional theory (DFT) calculations indicate that protonation significantly promotes the methyl migration between aliphatic amines. researchgate.net This suggests that in reactions involving methyl group transfer, the protonation state of the amine is a critical factor influencing the reaction kinetics.
The choice of catalyst is paramount in dictating the efficiency (reaction rate) and selectivity (yield of the desired product over side products) of this compound synthesis.
Heterogeneous Catalysts: Heterogeneous systems are favored in industrial applications due to their ease of separation and reusability.
Ni/NiO@C Nanoalloys: As mentioned, these catalysts provide excellent yields and high selectivity for N,N-dimethylation reactions. They can be reused multiple times without a discernible loss in activity or selectivity, making them highly efficient. semanticscholar.org
The table below summarizes the influence of different catalytic systems.
Table 1: Comparison of Catalytic Systems for Tertiary Amine Synthesis
| Catalyst System | Key Features | Impact on Efficiency & Selectivity | Reference(s) |
|---|---|---|---|
| Raney Nickel | Traditional hydrogenation catalyst. | Effective for reductive amination but may require harsh conditions. Selectivity can be an issue. | semanticscholar.org |
| Ni/NiO@C Nanoalloy | Graphene-encapsulated nanoalloy. | High efficiency under mild conditions. Excellent selectivity. Easily recycled and reused (>10 times) without loss of activity. | semanticscholar.org |
| Ru–MgO/TiO₂ | Ruthenium on a mixed oxide support. | High yields (up to 94%) for direct amination. MgO support enhances Ru reactivity through electron donation. Operates at lower temperatures (~100°C). | titech.ac.jp |
Solvent Effects on this compound Synthesis
The solvent plays a critical role in the synthesis of amines, influencing reaction rates and, in some cases, the reaction pathway itself.
Solvent Polarity and Hydrogen Bonding: The nature of the solvent significantly impacts the kinetics of amine alkylation.
Aprotic vs. Protic Solvents: Studies on related nucleophilic substitution reactions involving amines show that reaction rates are often enhanced in aprotic solvents compared to protic ones. uchile.cl Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine nucleophile, stabilizing it and thereby reducing its reactivity. uchile.cl Aprotic solvents that can accept hydrogen bonds, such as N,N-dimethylformamide (DMF) or acetone, can lead to faster reaction rates. uchile.clnrel.gov
Activation Energy: For some methyl transfer reactions involving amines, the activation free energy has been observed to increase with the polarity of the solvent. researchgate.net This implies that highly polar solvents can decrease the rate of reaction. researchgate.net The choice of a medium-polarity aprotic solvent is often optimal.
Practical Solvent Considerations: The physical properties of the solvent and its interaction with the product are also important. This compound is known to form an azeotrope with acetone. nrel.gov This is a critical consideration for process design, as it complicates the separation and purification of the product if acetone is used as a solvent or is the primary reactant.
The table below outlines the general effects of solvent types on amine synthesis.
Table 2: Influence of Solvent Type on Amine Synthesis Kinetics
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale | Reference(s) |
|---|---|---|---|---|
| Protic | Water, Ethanol, Methanol | Decreased | Solvation of the amine nucleophile via hydrogen bonding reduces its availability and reactivity. | uchile.cl |
| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Increased | Solvates the cation but not the amine nucleophile, increasing the nucleophile's effective reactivity. Can increase activation energy in some cases. | researchgate.netuchile.cl |
| Aprotic Non-Polar | Toluene, Hexane | Moderate | Provides an inert medium but may not sufficiently solubilize all reactants or intermediates. | google.com |
Advanced Reaction Mechanisms and Pathways of N,n Dimethylisopropylamine
Nucleophilic Reactivity of the Nitrogen Lone Pair
The presence of a lone pair of electrons on the nitrogen atom allows N,N-Dimethylisopropylamine to function as both a base and a nucleophile. chemicalland21.comchemistrystudent.com The inductive effect of the three alkyl groups attached to the nitrogen increases the electron density on the nitrogen atom, making the lone pair more available for reaction compared to primary or secondary amines. chemistrystudent.com However, the steric bulk of the isopropyl group can hinder its approach to electrophilic centers, influencing its role in certain reactions. smolecule.com
In nucleophilic substitution reactions, this compound can act as a nucleophile, donating its lone pair of electrons to an electrophilic carbon atom, leading to the displacement of a leaving group. chemicalland21.comguidechem.com This reactivity is fundamental to its use in various chemical syntheses. guidechem.com For instance, it can be used as an alkylating agent. sigmaaldrich.com One notable application is in the palladium-catalyzed N-methylation of aniline (B41778), where this compound serves as the methyl source. sigmaaldrich.comsigmaaldrich.com
However, due to the steric hindrance provided by the isopropyl group, this compound is often classified as a non-nucleophilic base in many contexts. wikipedia.orgchemicalbook.com This means that while it is effective at scavenging protons (acting as a base), its ability to participate in nucleophilic attack at a sterically crowded electrophilic center is diminished. wikipedia.orgchemicalbook.com This characteristic is advantageous in reactions where proton abstraction is desired without the side reaction of nucleophilic addition. chemicalbook.com
The electron-donating nature of the alkyl groups in this compound plays a crucial role in stabilizing charged intermediates formed during reactions. In electrophilic aromatic substitution reactions involving a substituted aromatic ring on the amine, the N,N-dimethylamino group can activate the ring towards attack by electrophiles. libretexts.org
Conversely, the stability of the resulting cation is a key factor in reactions involving the amine itself. The positive inductive effect of the alkyl groups helps to stabilize any positive charge that develops on the nitrogen atom, for example, in the formation of a quaternary ammonium (B1175870) salt. davuniversity.org
Protonation and Methyl Group Migration Dynamics
The protonation of this compound significantly alters its chemical properties and reactivity, particularly its ability to act as a methyl donor.
Studies have shown that protonation of this compound enhances its capacity to act as a methyl donor. researchgate.netnih.gov Density functional theory (DFT) calculations have confirmed that protonated this compound is a more effective methyl donor compared to its neutral counterpart. nih.govresearchgate.net This phenomenon is observed in both gas-phase and aqueous solution reactions. researchgate.netnih.gov The protonation of the amine nitrogen facilitates the cleavage of a methyl group, which can then be transferred to another nucleophilic species. researchgate.net
Methyl group migration from protonated this compound can occur through both intermolecular and intramolecular pathways. researchgate.net In intermolecular processes, the methyl group is transferred from the protonated amine to a separate neutral amine or another nitrogen-containing compound. researchgate.netnih.gov This has been observed in reactions with other aliphatic amines. researchgate.net
Intramolecular methyl transfer has also been studied, particularly in related diamine systems. For instance, in protonated N,N'-dimethylpropane-1,3-diamine, intramolecular SN2 methyl migration can proceed through either an inversion or retention mechanism at the nitrogen center. researchgate.net
Oxidation Reactions and Derivative Formation
This compound can undergo oxidation at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The course of the oxidation is dependent on the oxidizing agent and the reaction conditions.
With certain oxidizing agents, such as hydrogen peroxide, tertiary amines can be oxidized to form N-oxides. dtic.mil The formation of the N-oxide is often favored under milder conditions and shorter reaction times. dtic.mil
Oxidation can also occur at the α-carbon atoms. For example, the reaction of this compound with di-t-butyl peroxide at elevated temperatures can lead to the formation of a dimeric product, N,N'-dimethyl-N,N'-diisopropylethylenediamine. dtic.mil In some copper-catalyzed aerobic oxidation reactions aimed at producing formamides from N,N-dimethylamines, this compound has been shown to be a less reactive substrate, though the corresponding formamide (B127407) can be obtained in good yields under modified conditions. sci-hub.se Furthermore, oxidation of amines in the presence of nitrosating agents can lead to the formation of nitrosamines. chemicalbook.comresearchgate.net
The energy flow and fragmentation dynamics of this compound upon excitation have also been investigated, providing insights into its behavior in high-energy environments. researchgate.netacs.org Studies using time-resolved photoelectron imaging have explored the non-adiabatic relaxation dynamics of the molecule following UV excitation. rsc.org
Formation of this compound Oxide
The oxidation of tertiary amines to their corresponding N-oxides is a fundamental reaction. In biological systems, this transformation is often carried out by flavin-containing monooxygenases (FMOs). The analogous enzymatic oxidation of trimethylamine (B31210) (TMA) to trimethylamine N-oxide (TMAO) provides a well-studied model. This process involves a catalytic cycle with reductive and oxidative half-reactions. nih.govresearchgate.net In the reductive step, FAD is reduced, leading to the formation of a C4a-hydroperoxyflavin intermediate. nih.gov During the oxidative half-reaction, this intermediate interacts with the tertiary amine. nih.gov For this compound, the nitrogen's lone pair would attack the electrophilic oxygen of the C4a-hydroperoxyflavin, leading to the formation of this compound oxide and the regeneration of the FAD cofactor.
In chemical synthesis, reagents such as hydrogen peroxide or peroxy acids can also effect the oxidation of tertiary amines to N-oxides. The reaction proceeds through a direct nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the oxidant.
Regioselective α-Oxygenation of Tertiary Amines to Formamides
A significant reaction pathway for tertiary amines is the oxidation of the C-H bond at the alpha-position to the nitrogen atom. This can be achieved with high regioselectivity, particularly for the formation of formamides from N,N-dimethyl-substituted amines.
Copper/Nitroxyl Radical Catalysis
The use of a copper/nitroxyl radical catalyst system has emerged as an effective method for the aerobic, methyl-selective α-oxygenation of tertiary amines to their corresponding formamides. researchgate.netnih.gov This catalytic system demonstrates high regioselectivity, targeting the N-methyl groups. nih.gov However, the yields for certain N,N-dimethylamines, including this compound, have been reported to be unsatisfactory under standard conditions. sci-hub.se This reduced reactivity is attributed to steric hindrance from the bulky isopropyl group, which impedes the necessary interaction between the amine and the catalyst. nih.gov By modifying the reaction conditions, such as using specific oxazoline (B21484) additives and increasing the catalyst loading, good yields of the corresponding formamide can be achieved. sci-hub.se
The proposed mechanism for this reaction suggests that the high regioselectivity arises from the steric constraints imposed by the amine-N-oxyl interaction. researchgate.netnih.gov
Stereochemical Considerations in Oxygenation
This compound possesses a chiral center at the isopropyl methine carbon. The α-oxygenation reaction at this position raises questions about the stereochemical outcome of the transformation. The reaction could theoretically proceed with retention, inversion, or racemization of the stereocenter.
While specific studies on the stereochemical course of α-oxygenation of this compound are not prevalent, general principles of C-H functionalization in chiral amines suggest that the outcome is highly dependent on the reaction mechanism. In radical-based C-H amination reactions, a stepwise hydrogen atom abstraction followed by radical recombination can lead to non-stereoselective outcomes. shareok.org Conversely, concerted insertion mechanisms often proceed with retention of stereochemistry. shareok.org For the copper-catalyzed α-oxygenation, the degree of stereocontrol would be influenced by the structure of the transition state and the nature of the active copper species. The use of chiral ligands in similar copper-catalyzed reactions has been shown to induce enantioselectivity in the formation of new stereocenters. acs.org Without a chiral catalyst, the reaction on a racemic mixture of this compound would likely produce a racemic product. The reaction on an enantiomerically pure starting material would require experimental analysis to determine the stereochemical outcome.
Furthermore, tertiary amines can undergo nitrogen inversion, a process where the nitrogen atom and its substituents rapidly interconvert between two pyramidal enantiomeric forms. dtic.mil This process, however, does not affect the configuration of the adjacent chiral carbon.
Reduction Reactions and Isopropylamine (B41738) Generation
The generation of isopropylamine from this compound involves the cleavage of the N-isopropyl or N-methyl bonds. This is typically achieved through N-dealkylation reactions. A common method for the N-demethylation of tertiary amines is the von Braun reaction, which uses cyanogen (B1215507) bromide. This reaction proceeds through a quaternary cyanoammonium intermediate that subsequently breaks down to a cyanamide (B42294) and an alkyl bromide. The cyanamide can then be hydrolyzed or reduced to the secondary amine.
Another approach involves the oxidation of the tertiary amine to its N-oxide, followed by a Polonovski-type reaction. Treatment of the N-oxide with reagents like iron(II) salts can facilitate the removal of an alkyl group. The selective cleavage of different alkyl groups depends on the specific reaction conditions, with the order of cleavage often being methine > methylene (B1212753) > methyl.
To generate isopropylamine from this compound, a two-step N-demethylation would be required. The first step would yield N-methylisopropylamine, and the second would give isopropylamine. Reductive amination represents the reverse of this process, where isopropylamine can be converted to this compound. dtic.mil
Comparative Mechanistic Analysis with Structurally Related Amines
The reactivity of this compound can be better understood by comparing it to structurally similar tertiary amines, such as N,N-Dimethylethanamine (DMEA) and Trimethylamine (TMA).
N,N-Dimethylethanamine (DMEA) and Trimethylamine (TMA)
The primary structural difference between TMA, DMEA, and this compound is the increasing steric bulk of the non-methyl alkyl substituent (H in TMA, ethyl in DMEA, and isopropyl in this compound). This steric hindrance plays a significant role in their relative reactivities.
In reactions where the nitrogen atom acts as a nucleophile, the increasing steric bulk from TMA to DMEA to this compound generally leads to a decrease in reaction rate. For example, in the context of polyurethane catalysis, the catalytic activity of tertiary amines is influenced by both their basicity and steric accessibility. google.com While the electron-donating effect of the alkyl groups increases basicity in the order TMA < DMEA < this compound, the steric hindrance around the nitrogen atom can counteract this effect, leading to lower catalytic activity for more hindered amines. acs.orgcornell.edu
In the copper/nitroxyl-catalyzed α-oxygenation, the regioselectivity is dictated by steric factors. For this compound, the bulky isopropyl group hinders oxidation at the methine position, favoring oxidation at the less hindered methyl groups. sci-hub.se In DMEA, the methylene C-H bonds of the ethyl group are more susceptible to oxidation compared to the methyl groups in some catalytic systems.
N,N-Dimethylpropylamine (DMPA) and N-Methylpyrrolidine (Mpyr)
This compound (DMIPA) is a tertiary aliphatic amine that is often studied alongside structurally similar amines to understand the influence of its specific structure on reactivity. Key comparisons are frequently made with N,N-dimethylpropylamine (DMPA), its straight-chain isomer, and N-methylpyrrolidine (Mpyr), a cyclic analogue. researchgate.net These three tertiary aliphatic amines, while having similar chemical compositions, exhibit distinct structural differences—DMIPA is branched, DMPA is a straight chain, and Mpyr is cyclic. researchgate.net
Studies on their non-adiabatic relaxation dynamics using time-resolved photoelectron imaging after excitation at 200 nm reveal these structural nuances. researchgate.net Excitation at this wavelength initially populates the 3p Rydberg manifold, which is followed by rapid internal conversion to the 3s state. researchgate.netrsc.org For DMIPA, the lifetimes for the population loss from the 3p manifold and the 3s state were found to be 701 fs and 87.9 ps, respectively. rsc.org Comparative studies with DMPA and Mpyr show how the different alkyl structures influence these ultrafast photophysical processes. researchgate.net
The reactivity of these amines with hydroxyl (OH) radicals, a key process in atmospheric chemistry, has also been quantified. The rate coefficients, determined at approximately 298 K, provide insight into their relative reactivity.
| Amine | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| This compound (DMIPA) | (9.79 ± 1.75) × 10⁻¹¹ |
| N,N-Dimethylpropylamine (DMPA) | (10.97 ± 1.78) × 10⁻¹¹ |
This table presents the rate coefficients for the reaction of DMIPA and DMPA with OH radicals, based on experimental data. nih.gov
In synthetic applications, these amines can be used as starting materials for more complex molecules. For instance, DMIPA, N-Methylpyrrolidine, and other tertiary amines have been used to synthesize various quaternary ammonium analogues by reacting them with compounds like ethyl 4-bromobutyrate. rsc.org
Implications of Steric Hindrance on Reactivity
The structure of this compound, specifically the presence of a bulky isopropyl group attached to the nitrogen atom, creates significant steric hindrance. This steric bulk has profound implications for the amine's reactivity, influencing its basicity, nucleophilicity, and role in various reaction mechanisms. davuniversity.orghnu.edu.cn
In tertiary amines, the three alkyl groups can sterically hinder the solvation of the corresponding ammonium salt. hnu.edu.cn This restricted solvation limits the stabilization of the positive charge on the protonated amine, which can affect its basicity relative to less hindered amines. hnu.edu.cn For example, secondary amines are often stronger bases than tertiary amines like DMIPA because there is less steric hindrance to solvation of the resulting cation. hnu.edu.cn The bond angles in tertiary amines are also influenced by steric repulsion between the bulky alkyl groups, causing them to increase from the typical 107° found in less substituted amines. davuniversity.org
The steric hindrance in DMIPA makes it a poor nucleophile, a characteristic it shares with other hindered bases like N,N-Diisopropylethylamine (DIPEA). wikipedia.org While the lone pair of electrons on the nitrogen is available to react with electrophiles, the surrounding alkyl groups physically block access to it. wikipedia.org This property is advantageous in reactions where the amine is intended to act solely as a base without competing as a nucleophile, such as in amide coupling reactions or certain alkylations. wikipedia.org
The influence of steric hindrance is also evident in more complex reactions. In the copper/N-oxyl catalyzed aerobic α-oxygenation of tertiary N-methylamines, the steric properties of both the amine substrate and the catalyst are crucial for regioselectivity. sci-hub.se For substrates like this compound, the reaction yields can be optimized by carefully selecting the N-oxyl catalyst to manage the steric interactions. sci-hub.se Furthermore, steric hindrance has been identified as a key factor, along with hydrogen bonding, in guiding the pathway of the Menshutkin reaction, which involves the alkylation of amines. researchgate.net
Protonation can alter the reactivity of DMIPA. Studies have shown that protonated this compound can act as an effective methyl donor, facilitating methyl group migration to other nitrogenous compounds, a process influenced by both steric factors and the reaction environment. researchgate.netsigmaaldrich.com
Computational Chemistry and Spectroscopic Investigations of N,n Dimethylisopropylamine
Quantum Chemical Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has been instrumental in exploring the structural and electronic characteristics of N,N-Dimethylisopropylamine (DMIPA). rsc.org Initial geometry optimizations of the ground state are commonly performed using DFT methods, such as B3LYP with an aug-cc-pVTZ basis set. rsc.org Furthermore, time-dependent DFT (TD-DFT) calculations, particularly with functionals like CAM-B3LYP, have proven to be a computationally efficient approach for investigating excited states. rsc.org These DFT methods have demonstrated very good agreement with higher-level, more computationally expensive coupled cluster methods in determining state energies and oscillator strengths for tertiary aliphatic amines like DMIPA. rsc.org
DFT calculations have been employed to investigate the intermolecular interactions and stable configurations of DMIPA clusters. For the DMIPA dimer, calculations using an energy functional that incorporates van der Waals interactions have identified three distinct stable configurations corresponding to local minima on the ground state energy surface. nih.govaip.org The most stable ground-state conformation features the nitrogen atoms of the two molecules separated by a significant distance of 6.2 Å. nih.govaip.org In contrast, the configuration that is most stable in the 3s Rydberg excited state has the nitrogen atoms much closer, at a separation of only 3.7 Å. nih.govaip.org This highlights a significant conformational change upon electronic excitation.
For the DMIPA trimer, similar analyses have identified local minima on the ground state energy surface, providing insight into the preferred geometries of larger clusters. researchgate.net
Table 1: Calculated Energies for this compound Dimer Configurations This table presents the calculated energies for different stable configurations of the DMIPA dimer in its ground state and its 3s Rydberg excited state, as determined by DFT calculations.
| Dimer Configuration | N-N Separation (Å) | Ground State Binding Energy (eV) | 3s Rydberg State Energy |
|---|---|---|---|
| Lowest Ground State Energy | 6.18 | 0.14 | - |
| Intermediate | - | - | - |
| Lowest Rydberg State Energy | 3.74 | - | Lowest |
Data sourced from The Journal of Chemical Physics. aip.org
Standard DFT functionals, including hybrid ones like B3LYP, suffer from self-interaction error, which can lead to an inaccurate description of charge localization, particularly in ions and excited states. nih.govaip.orgnih.gov This error tends to artificially delocalize the electronic hole over multiple centers in a molecular system. aip.orgnih.gov To overcome this limitation, the Perdew-Zunger self-interaction correction (PZ-SIC) has been applied to the study of DMIPA and its clusters. nih.govaip.org
In calculations of the DMIPA dimer cation, standard PBE and B3LYP functionals predict that the spin density (representing the "hole") is delocalized over both nitrogen atoms. aip.org In stark contrast, the PZ-SIC calculation correctly shows the hole localized on a single nitrogen atom. nih.govaip.org This accurate localization is crucial for correctly describing the electronic structure of the Rydberg states, where the excited electron orbits a well-defined positive ion core. acs.org The application of SIC is therefore essential for obtaining physically meaningful results for such systems. nih.gov
The accuracy of computational models for DMIPA has been validated through direct comparison with experimental measurements. Theoretical calculations of the Rydberg electron binding energies using the PZ-SIC method show excellent agreement with values obtained from resonant multiphoton ionization experiments. nih.gov The calculated binding energy for the 3s Rydberg state is 2.79 eV, which compares favorably with the measured value of 2.88 eV. nih.govaip.org Similarly, the calculated binding energy for the 3p state is 2.27 eV, close to the experimental value of 2.21 eV. nih.govaip.org
Additionally, TD-CAM-B3LYP calculations of vertical excited state energies and oscillator strengths show very good agreement with results from high-level EOM-CCSD methods, justifying the use of this DFT approach for investigating the photochemistry of DMIPA. rsc.org
Table 2: Comparison of Calculated and Experimental Rydberg State Binding Energies for DMIPA Monomer This table validates the accuracy of the Perdew-Zunger Self-Interaction Corrected (PZ-SIC) DFT method by comparing calculated binding energies of the 3s and 3p Rydberg states of this compound with experimentally measured values.
| Electronic State | Calculated Binding Energy (PZ-SIC) (eV) | Experimental Binding Energy (eV) |
|---|---|---|
| 3s Rydberg | 2.79 | 2.88 |
| 3p Rydberg | 2.27 | 2.21 |
Data sourced from The Journal of Chemical Physics. nih.govaip.org
While DFT is a powerful tool, high-level ab initio wave function methods are often employed for a more accurate description of excited states, especially in cases involving complex electronic structures or non-adiabatic dynamics. For tertiary aliphatic amines, including DMIPA, methods such as equation of motion coupled cluster theory with single and double excitations (EOM-CCSD) and linear response CCSD (LR-CCSD) have been used to calculate vertical excited state energies. rsc.org These methods provide a benchmark against which the performance of more computationally economical DFT functionals can be judged. rsc.org Studies have shown that for DMIPA, the results from TD-DFT using the CAM-B3LYP functional are in very good agreement with those from the more rigorous EOM-CCSD calculations, confirming the suitability of this DFT approach for describing the excited states of this system. rsc.org
Density Functional Theory (DFT) Studies
Rydberg State Dynamics and Spectroscopynih.govaip.orgacs.orgnih.govoptica.org
The photochemistry of DMIPA is dominated by the dynamics of its electronically excited Rydberg states. acs.org These states, which are analogous to those in ammonia (B1221849), involve the promotion of a non-bonding electron from the nitrogen lone pair to a diffuse Rydberg orbital. rsc.orgacs.org The lowest excited states are the 3s and 3p Rydberg states. acs.org
Upon photoexcitation to the 3p Rydberg manifold, DMIPA undergoes ultrafast internal conversion to the lower-lying 3s Rydberg state. rsc.orgacs.orgcapes.gov.br This process is extremely rapid, with a lifetime reported to be approximately 701 ± 45 fs. acs.orgcapes.gov.br The 3s state is significantly longer-lived but still decays, primarily through internal conversion back to the electronic ground state, with a time constant of 87.9 ± 10.2 ps. acs.orgcapes.gov.br
Time-resolved photoelectron spectroscopy (TRPES) and time-resolved mass spectrometry are key experimental techniques used to follow these dynamics. rsc.orgacs.org By monitoring the kinetic energy of photoelectrons as a function of time after initial excitation, the population flow from the 3p to the 3s state can be observed directly. acs.org The mass spectra reveal that fragmentation, specifically cleavage of the α-C-C bond, occurs following ionization from the 3s state, indicating that the energy deposited into molecular vibrations during the 3p-to-3s internal conversion is substantial. acs.orgcapes.gov.br
Spectroscopic investigations of DMIPA clusters show that the Rydberg electron binding energy is reduced as the cluster size increases. nih.govnih.gov This shift is attributed to the stabilization of the positive ion core by the induced and permanent dipoles of the surrounding solvent molecules. nih.govaip.orgnih.gov
Table 3: Experimentally Determined Lifetimes of this compound Excited States This table summarizes the decay lifetimes of the 3p and 3s Rydberg states of this compound, as measured by time-resolved spectroscopic techniques.
| Excited State | Process | Lifetime |
|---|---|---|
| 3p Rydberg Manifold | Internal Conversion to 3s | 701 ± 45 fs |
| 3s Rydberg State | Decay to Ground State | 87.9 ± 10.2 ps |
Data sourced from ACS Publications and Chemical Science. rsc.orgacs.orgcapes.gov.br
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ammonia |
| N,N-dimethyl-2-butanamine |
| N,N-dimethylpropylamine |
| N-methylpyrrolidine |
Photoelectron Spectroscopy and Ionization Processes
Photoelectron spectroscopy serves as a powerful tool to investigate the electronic structure and ionization dynamics of this compound (DMIPA). These studies provide insights into the energy levels of the molecule and the processes that occur upon ionization.
Resonant Multiphoton Ionization
Resonant multiphoton ionization (REMPI) is a technique used to study the excited electronic states of molecules like this compound. In this process, the molecule is excited to an intermediate Rydberg state by absorbing one or more photons before being ionized by another photon. Studies have utilized REMPI to investigate the 3p and 3s Rydberg states of DMIPA. nih.gov The technique allows for the exploration of local ionization pathways, with the laser wavelength determining which ionization center is activated. For instance, in related molecules, different laser wavelengths can selectively ionize either the amine or another functional group. acs.org
Theoretical calculations have been performed to complement experimental REMPI measurements of DMIPA. nih.gov These calculations help in the assignment of the observed spectral features and provide a deeper understanding of the electronic structure of the Rydberg states. nih.govresearchgate.net
Rydberg Electron Binding Energies
The binding energies of Rydberg electrons in this compound have been determined both experimentally and through theoretical calculations. For the monomer, the measured binding energy of the 3s Rydberg electron is 2.88 eV, while the 3p state has a binding energy of 2.21 eV. nih.gov Theoretical calculations using a self-interaction corrected energy functional show good agreement, with calculated values of 2.79 eV for the 3s state and 2.27 eV for the 3p state. nih.govaip.org
In molecular clusters of DMIPA, the Rydberg electron binding energy is observed to decrease as the cluster size increases. nih.gov For a dimer, a conformational change where the nitrogen atoms of the two molecules come closer together can lower the Rydberg electron binding energy by 0.2 eV. nih.govaip.org In a trimer, the binding energy is further reduced by 0.13 eV compared to the dimer. nih.govaip.org This reduction is attributed to the delocalization of the positive charge of the hole by the induced and permanent dipole moments of the neighboring molecules. nih.gov A time-dependent shift that further decreases the Rydberg electron binding energy by 0.4 eV is associated with the structural reorganization of the cluster solvent molecules as they respond to the creation of a charge. nih.gov
| State | Measured Binding Energy (eV) | Calculated Binding Energy (eV) |
|---|---|---|
| 3s (Monomer) | 2.88 nih.gov | 2.79 nih.gov |
| 3p (Monomer) | 2.21 nih.gov | 2.27 nih.gov |
Time-Resolved Photoelectron Imaging (TRPEI)
Time-resolved photoelectron imaging (TRPEI) is a sophisticated technique that provides detailed information about the non-adiabatic relaxation dynamics in this compound following photoexcitation. rsc.org This method allows for the simultaneous measurement of the kinetic energy and angular distribution of the photoelectrons, offering insights into the electronic state evolution and the mechanisms of internal conversion. rsc.orgrsc.org
Studies using TRPEI have been crucial in understanding the ultrafast dynamics of DMIPA. rsc.orgresearchgate.netresearchgate.net The technique's structural sensitivity and high time resolution make it a powerful tool for investigating conformational motion and fragmentation dynamics. researchgate.netaip.org The well-resolved spectral features in TRPEI, a consequence of the propensity for diagonal transitions in Rydberg state ionization, allow for the clear identification of different electronic states and their temporal evolution. rsc.org
Internal Conversion and Energy Relaxation Pathways
Following electronic excitation, this compound undergoes a series of internal conversion and energy relaxation processes. These pathways determine the fate of the excited molecule and have been extensively studied using time-resolved spectroscopic techniques.
3p to 3s Internal Conversion Dynamics
Upon excitation to the 3p Rydberg states, this compound undergoes a rapid internal conversion to the lower-lying 3s Rydberg state. capes.gov.br This process is exceptionally fast, with a reported lifetime of 701 ± 45 fs. capes.gov.br The energy difference between the 3p and 3s states is deposited as vibrational energy in the molecule. capes.gov.br
Time-resolved photoelectron spectroscopy has been instrumental in tracking this ultrafast energy relaxation. nih.gov The decay of the 3p state population and the corresponding rise in the 3s state population can be directly observed. capes.gov.br Theoretical investigations suggest that a key factor driving this non-adiabatic dynamic is the evolution of valence character along an N-C stretching coordinate within one of the 3p manifold states. rsc.org The 3s state itself subsequently decays to the ground state with a longer lifetime of 87.9 ± 10.2 ps. capes.gov.br
Influence of Vibrational Energy on Rydberg State Lifetimes
The lifetime of the 3s Rydberg state in this compound is strongly dependent on the amount of internal vibrational energy. optica.orgresearchgate.net An increase in vibrational energy leads to an exponential decrease in the lifetime of the 3s state. optica.orgresearchgate.net This phenomenon has been observed in other structurally similar tertiary amines as well. aip.org
Fragmentation Mechanisms and Pathways
Following electronic excitation, this compound undergoes a series of dynamic processes leading to molecular fragmentation. The primary mechanism involves excitation to the 3p Rydberg states, which are short-lived with a lifetime of approximately 701 ± 45 femtoseconds. capes.gov.br Subsequently, the molecule internally converts to the 3s Rydberg level, which has a longer decay time of about 87.9 ± 10.2 picoseconds before returning to the ground state. capes.gov.br This internal conversion process deposits significant vibrational energy into the molecule, which is crucial for the subsequent fragmentation. capes.gov.brresearchgate.net Studies using time-resolved mass spectrometry and photoelectron spectroscopy indicate that the fragmentation does not occur efficiently in the neutral 3s state, as it cannot compete with fluorescence decay. researchgate.net Instead, the fragments are observed to form on the ion potential energy surfaces, meaning they are generated after ionization on a timescale much slower than the fluorescence decay. capes.gov.brresearchgate.net
Proton Transfer in Clusters
In molecular beams, this compound can form molecular clusters, and their study reveals a specific fragmentation pathway involving proton transfer. rsc.org Upon ionization of these clusters, mass spectrometry shows the presence of protonated species. rsc.org This is the result of an intermolecular proton transfer reaction within a dimer, where a proton moves from the alpha-carbon of a neutral this compound molecule to the nitrogen atom of an adjacent ionized partner molecule. rsc.org This proton transfer mechanism is a dominant process on the ion surface and is supported by Density Functional Theory (DFT) calculations, which confirm the favorability of this pathway between tightly bonded cluster components. rsc.org
C-N Bond Cleavage
While the dominant fragmentation pathway upon photoexcitation is cleavage of the α-C-C bond, C-N bond cleavage is also a recognized fragmentation channel for aliphatic amines. capes.gov.brresearchgate.netlibretexts.org In the electron ionization mass spectrum of this compound, fragments corresponding to the loss of methyl groups are observed, which necessitates the cleavage of a C-N bond. nih.govnist.gov For instance, the formation of an ion at m/z 72 corresponds to the loss of a methyl radical (CH₃•) from the parent ion (m/z 87). nih.gov Although less prevalent than α-C-C cleavage in specific photo-induced dynamic studies, the weakening of the C-N bond can play a critical role in the electronic deactivation pathways of related tertiary amines, particularly when other relaxation motions are structurally hindered. acs.org
Table 1: Key Fragmentation Pathways of this compound
| Pathway | Description | Experimental Observation | Key Findings |
| α C-C Bond Cleavage | Cleavage of the carbon-carbon bond adjacent to the nitrogen atom. | Time-resolved mass spectrometry after photoexcitation. capes.gov.brresearchgate.net | This is the dominant fragmentation mechanism observed in femtosecond pump-probe experiments. The energy for this cleavage is deposited during 3p to 3s internal conversion. capes.gov.brresearchgate.net |
| Proton Transfer in Clusters | An intermolecular proton transfer from the α-carbon of a neutral molecule to the nitrogen of an ionized partner in a dimer. | Mass spectrometry of molecular clusters. rsc.org | Leads to the formation of protonated this compound. This process dominates on the ion surface. rsc.org |
| C-N Bond Cleavage | Cleavage of the bond between the nitrogen atom and one of its alkyl substituents. | Standard electron ionization mass spectrometry. nih.govnist.gov | Results in fragments such as the loss of a methyl group (m/z 72). It is a characteristic fragmentation channel for aliphatic amines. libretexts.org |
Rydberg Fingerprint Spectroscopy (RFS) for Chemical Identification
Rydberg Fingerprint Spectroscopy (RFS) is a powerful technique for chemical identification that probes the transitions between a molecule's excited electronic Rydberg states. acs.org These states are characterized by an electron in a high-principal-quantum-number orbital, creating a molecular ion core that the electron orbits. ethernet.edu.et The resulting spectra are highly specific to the molecular structure, providing a unique "fingerprint" for identification. acs.org A significant advantage of RFS is that the spectra are less sensitive to temperature and internal vibrational energy, and their complexity does not increase significantly with molecular size, which simplifies identification compared to vibrational spectroscopy. acs.org RFS has been effectively used to investigate the complex interplay of competing dynamic phenomena in aliphatic amines like this compound following electronic excitation. researchgate.net
Spatially Resolved Remote Sensing using Backward Transient Absorption Spectroscopy (RFS-BTAS)
Combining RFS with Backward Transient Absorption Spectroscopy (RFS-BTAS) creates a robust method for the remote sensing and identification of chemical vapors with high spatial resolution and sensitivity. acs.orgresearchgate.net This technique employs a UV pump laser pulse to excite the target molecules to a specific Rydberg state, followed by a counter-propagating near-infrared (NIR) or visible probe pulse that is absorbed by the excited molecules. researchgate.net By detecting the reflected probe light from a distant object and measuring the time delay between the pump and probe pulses, the system can determine the precise location of the absorbing chemical vapor with sub-millimeter spatial resolution. acs.orgresearchgate.net The method's chemical specificity, derived from the unique Rydberg-Rydberg transitions, has been successfully demonstrated in identifying this compound and distinguishing it from other closely related amines, even in a multi-component system. acs.org
Table 2: RFS-BTAS for Identification of Structurally Similar Amines
| Compound | Molecular Structure | Identification Capability | Key Advantage |
| This compound (DMIPA) | (CH₃)₂CHN(CH₃)₂ | Successfully identified and distinguished from other amines from a distance. acs.org | High molecule-specificity due to unique Rydberg-Rydberg transition energies. acs.orgresearchgate.net |
| N,N-Dimethylethanamine (DMEA) | CH₃CH₂N(CH₃)₂ | Used as a model compound to demonstrate the specificity of RFS-BTAS against DMIPA. acs.org | Method allows for identification of compounds with only minor structural differences. acs.org |
| Trimethylamine (B31210) (TMA) | N(CH₃)₃ | Used as a model compound to demonstrate the specificity of RFS-BTAS against DMIPA. acs.org | High sensitivity and spatial resolution make it suitable for real-world scenarios. acs.org |
Mass Spectrometry Applications in Reaction Monitoring
Mass spectrometry is an essential tool for monitoring the outcomes of chemical reactions involving this compound. Time-resolved mass spectrometry, in particular, allows researchers to follow ultrafast photochemical reactions in real time. capes.gov.brresearchgate.net By coupling this with pump-probe laser techniques, it is possible to track the evolution of the parent molecular ion and the appearance of fragment ions on femtosecond to picosecond timescales. researchgate.netrsc.org This provides direct insight into reaction dynamics, such as the rates of internal conversion between electronic states and the subsequent fragmentation processes. rsc.org
Ion Trap Mass Spectrometry for Protonated Species
Ion trap mass spectrometers are particularly well-suited for studying gas-phase ion-molecule reactions. Research on this compound has utilized hybrid external chemical ionization source ion trap mass spectrometers to investigate methyl migration between a protonated this compound molecule and other neutral aliphatic amines. nih.govnist.gov These studies have shown that protonation significantly enhances the ability of this compound to act as a methyl group donor. nih.gov This technique allows for the isolation and reaction of specific ions, providing clear evidence for reaction mechanisms, such as methyl transfer to other nitrogen-containing compounds in the gas phase. nih.gov
Table 3: Summary of Ion Trap Mass Spectrometry Findings for Protonated this compound
| Subject of Study | Technique | Key Finding | Significance |
| Methyl Migration | Hybrid external chemical ionization source ion trap mass spectrometer. nih.govnist.gov | Protonated this compound acts as an effective methyl donor to other neutral aliphatic amines in the gas phase. nih.gov | Demonstrates that protonation promotes methyl transfer reactions, a finding that correlates with similar observations in aqueous solutions. nih.gov |
Time-Resolved Mass Spectroscopy (TRMS)
Time-Resolved Mass Spectrometry (TRMS) has been a important tool in studying the photochemistry and fragmentation dynamics of this compound (DMIPA). Research combining TRMS with time-resolved photoelectron spectroscopy provides insight into the behavior of the molecule following electronic excitation. When excited to the 3p Rydberg states, DMIPA exhibits a very short lifetime of approximately 701 ± 45 femtoseconds. rockymountainlabs.combrainly.com Following this initial excitation, the molecule undergoes internal conversion to the 3s Rydberg state, which has a significantly longer decay time of 87.9 ± 10.2 picoseconds before returning to the ground state. rockymountainlabs.comhillsdale.edu
The mass spectra obtained from these experiments reveal a primary fragmentation pathway involving the cleavage of the α-carbon-carbon (α C-C) bond. rockymountainlabs.com This indicates that the vibrational energy deposited during the internal conversion process is greater than the energy of this bond. The analysis suggests that this fragmentation occurs on the ion surfaces, meaning it happens after the molecule is ionized by a probe pulse, on a timescale much slower than the decay from the 3s state. rockymountainlabs.comhillsdale.edu The primary ions observed in the mass spectrum correspond to the parent molecule (mass 87 u) and a significant fragment with a mass of 72 u, which results from the loss of a methyl group. rockymountainlabs.com
These time-resolved studies are crucial for understanding the interplay between nonradiative relaxation pathways and the breaking of covalent bonds in tertiary amines. rockymountainlabs.com
| Parameter | Value | Reference |
|---|---|---|
| 3p Rydberg State Lifetime | 701 ± 45 fs | rockymountainlabs.combrainly.com |
| 3s Rydberg State Decay Time | 87.9 ± 10.2 ps | rockymountainlabs.com |
| Parent Ion Mass (M⁺) | 87 u | rockymountainlabs.com |
| Major Fragment Ion Mass | 72 u | rockymountainlabs.com |
| Primary Fragmentation Site | α C-C Bond Cleavage | rockymountainlabs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). gasmet.com For this compound, the ¹H NMR spectrum is highly characteristic and directly confirms its molecular structure.
The structure of this compound features three distinct proton environments:
Based on this structure, the predicted ¹H NMR spectrum would display three signals. The six protons of the N-methyl groups would appear as a single sharp peak (singlet), as they are equivalent and have no adjacent protons to couple with. The six protons of the isopropyl's methyl groups would appear as a doublet, as they are coupled to the single methine proton. The methine proton, in turn, would be split into a septet by the six neighboring methyl protons. The integration of these signals would yield a proton ratio of 6:6:1, corresponding to the N-methyl, isopropyl methyl, and methine protons, respectively. While specific spectral data from literature is limited, analysis of similar amines and general principles of NMR spectroscopy support this structural assignment. brainly.com
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-Methyl (-N(CH₃)₂) | ~2.2 | Singlet | 6H |
| Isopropyl Methyl (-CH(CH₃)₂) | ~1.0 | Doublet | 6H |
| Isopropyl Methine (-CH(CH₃)₂) | ~2.5 - 3.0 | Septet | 1H |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rockymountainlabs.com The FTIR spectrum of this compound provides clear evidence of its identity as a tertiary amine. usc.edu
A key diagnostic feature for tertiary amines is the complete absence of N-H stretching vibrations, which typically appear as medium to strong bands in the 3300-3500 cm⁻¹ region for primary and secondary amines. hillsdale.eduusc.edu The spectrum of this compound is dominated by absorptions corresponding to its alkyl groups. Strong, broad bands are expected in the C-H stretching region, typically from 2800 cm⁻¹ to 3000 cm⁻¹. rockymountainlabs.comusc.edu These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methine (-CH) groups.
Another important region is the C-N stretching vibration, which for tertiary amines is typically found in the 1000-1250 cm⁻¹ range. acenet.edu These absorptions can be of medium to strong intensity. Additionally, various C-H bending and skeletal vibrations will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. hillsdale.edu
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2800 - 3000 | Strong, Broad | From methyl and methine groups. rockymountainlabs.com |
| C-H Bend | ~1365 - 1470 | Medium | From methyl and methine groups. |
| C-N Stretch | 1000 - 1250 | Medium - Strong | Characteristic of tertiary amines. acenet.edu |
| N-H Stretch | Absent | N/A | Confirms the tertiary amine structure. hillsdale.eduusc.edu |
Applications of N,n Dimethylisopropylamine in Advanced Materials and Chemical Synthesis
Catalysis in Polymer Science and Industrial Processes
DMIPA's role as a catalyst is pivotal in several large-scale industrial processes, from polymer manufacturing to metal casting. basf.comguidechem.com Its ability to accelerate specific chemical reactions improves efficiency and influences the properties of the final products. gvchem.com
Polyurethane Foam Catalysis
In the production of polyurethane foams, tertiary amines like N,N-Dimethylisopropylamine are essential catalysts. gvchem.comgoogle.com They play a crucial role in promoting the reactions between polyols and isocyanates to form the polyurethane structure, as well as the water-isocyanate reaction (blowing reaction) that generates carbon dioxide gas to expand the foam. gvchem.commdpi.com DMIPA is listed among several tertiary amine catalysts used for this purpose, including N,N-dimethylcyclohexylamine and benzyldimethylamine. epo.org The selection of the amine catalyst is critical for controlling the foam's cell structure and physical properties. epo.orgpatsnap.com In some formulations, particularly those using hydrohaloolefin blowing agents, sterically hindered amines are preferred to reduce unwanted reactions with the blowing agent. patsnap.com
Cold Box Process in Foundry Industry
A primary application of this compound is as a catalyst in the foundry industry's "cold box" process for producing sand cores and molds. basf.comjustia.com This process involves mixing sand with a two-part polyurethane binder system. justia.com A volatile tertiary amine, such as DMIPA, is then used as a gaseous catalyst to rapidly cure the binder at ambient temperatures, hardening the sand mixture into a solid core. justia.com
DMIPA is one of several amines used for this gassing process, chosen for its specific reactivity and boiling point. justia.comprimafond.com The catalyst is typically introduced into the core box as a gas or aerosol mixed with a carrier like air or nitrogen. justia.com This method allows for the rapid production of strong, dimensionally accurate sand cores used in metal casting. justia.comgoogle.com
| Amine Catalyst | Boiling Point (°C) | Characteristics |
|---|---|---|
| Triethylamine (TEA) | 80-90 | Long reaction time, low cost, low odor. |
| Dimethylethylamine (DMEA) | 34-36 | Faster distribution, medium cost. |
| This compound (DMIPA) | 64-65 | Intermediate characteristics between TEA and DMEA, high cost. |
| Dimethylpropylamine (DMPA) | 65 | Alternative to DMIPA, adequate reaction time, low odor, high cost. |
Organocatalysis
As a tertiary amine, this compound functions as an organocatalyst in various chemical reactions. guidechem.com Its catalytic activity is derived from its ability to act as a base or a nucleophile, donating its lone pair of electrons to facilitate chemical transformations. guidechem.com This property is valuable in organic synthesis for creating carbon-nitrogen bonds and other complex molecular structures. guidechem.com For instance, DMIPA can be used as an alkylating agent in palladium-catalyzed N-methylation of aniline (B41778) under microwave conditions. chemicalbook.comsigmaaldrich.com
Quaternary Ammonium (B1175870) Compound Synthesis
This compound is a key precursor in the synthesis of quaternary ammonium compounds (QACs). guidechem.comchemicalland21.com QACs are produced through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where a tertiary amine reacts with an alkyl halide. mdpi.com In this reaction, the nitrogen atom of DMIPA attacks the electrophilic carbon of the alkyl halide, forming a new nitrogen-carbon bond and resulting in a positively charged quaternary ammonium salt. chemicalland21.commdpi.com These resulting QACs have a broad range of applications, including as antimicrobial agents, corrosion inhibitors, and emulsifying agents. guidechem.comchemicalland21.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
Beyond its catalytic roles, DMIPA serves as a crucial building block, or intermediate, in the multi-step synthesis of more complex and specialized chemicals, particularly in the pharmaceutical and agrochemical sectors. guidechem.comcoremarketresearch.comdataintelo.com
Precursor for Biologically Active Compounds
This compound is utilized as an intermediate in the manufacture of various biologically active compounds, including pharmaceuticals and pesticides. guidechem.comontosight.ai It serves as a starting material or a reactant in synthetic pathways designed to produce active pharmaceutical ingredients (APIs). guidechem.comontosight.ai Its structure can be incorporated into larger molecules to create compounds with specific therapeutic or pesticidal properties. guidechem.comlookchem.com The chiral nature of related compounds like N,N-Dimethylaminoisopropanol highlights the importance of such amine structures in asymmetric synthesis, which is critical for producing drugs where a specific stereochemistry is required for biological efficacy. ontosight.ai
| Application Area | Specific Use | Function |
|---|---|---|
| Catalysis | Polyurethane Foam Production | Tertiary amine catalyst promoting gelling and blowing reactions. gvchem.comgoogle.com |
| Foundry Cold Box Process | Gaseous catalyst for curing polyurethane binders in sand cores. basf.comjustia.com | |
| Organocatalysis | Acts as a base or nucleophile in organic synthesis. guidechem.com | |
| Quaternary Ammonium Compound Synthesis | Reactant (tertiary amine) for producing QACs. guidechem.comchemicalland21.com | |
| Chemical Synthesis | Pharmaceutical & Agrochemical Synthesis | Intermediate and precursor for biologically active molecules. guidechem.comcoremarketresearch.comontosight.ai |
Role in Active Pharmaceutical Ingredient (API) Production
This compound plays a significant role as an intermediate and catalyst in the synthesis of active pharmaceutical ingredients (APIs). guidechem.combtc-europe.com Its basic nature and nucleophilic character allow it to facilitate various chemical transformations essential for building the complex molecular architectures of modern drugs. guidechem.com The pharmaceutical industry is a major consumer of this compound, utilizing it in the synthesis of a wide array of drug formulations.
One of the key applications of DMIPA in pharmaceutical synthesis is as an alkylating agent. For instance, it is employed in the palladium-catalyzed N-methylation of aniline to produce N-methylaniline, a critical intermediate in the manufacturing of various pharmaceutical compounds. nih.gov This reaction highlights the ability of DMIPA to introduce methyl groups into molecules, a common step in drug synthesis to modify a compound's biological activity and pharmacokinetic properties. The compound's utility extends to its role in forming amine linkages, which are prevalent in many biologically active molecules. guidechem.com
The properties of this compound make it a valuable reagent in the production of a diverse range of pharmaceuticals. btc-europe.com Its involvement in the synthesis of quaternary ammonium compounds, which can have applications as antimicrobial agents, further underscores its importance in the pharmaceutical sector. guidechem.com
Synthesis of Pesticides and Crop Protection Agents
In the agrochemical industry, this compound is utilized in the production of pesticides and other crop protection agents. guidechem.com It serves as an important intermediate in the synthesis of various active ingredients that help protect crops from pests and diseases, thereby contributing to improved agricultural yields.
The applications of DMIPA in this sector are linked to its role in the synthesis of complex organic molecules that form the basis of many pesticides. guidechem.com While specific details of its use in the synthesis of proprietary agrochemicals are often not publicly disclosed, its function as a building block for these compounds is well-established. btc-europe.com The versatility of DMIPA in organic synthesis makes it a valuable component in the development of new and effective crop protection solutions.
Coordination Polymer Synthesis
While the use of this compound in the synthesis of coordination polymers is not as widely documented as its other applications, there are specific instances where it plays a crucial role. Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks with a wide range of potential applications, including in catalysis, gas storage, and optics.
A notable example of DMIPA's application in this field is in the synthesis of a cadmium-based coordination polymer with nonlinear optical properties. In this research, this compound was used in a solution with cadmium sulfate (B86663) and potassium thiocyanate. nih.gov The resulting chemical reaction led to the formation of colorless, column-shaped crystals of a coordination polymer. nih.gov In the crystal structure of this material, the protonated form of this compound, (i-PrNHMe2)+, acts as a guest cation within the anionic framework of the coordination polymer. nih.gov This demonstrates the role of DMIPA as a templating agent, influencing the final structure and properties of the coordination polymer. The shape and size of the ammonium ion derived from DMIPA have a significant templating effect on the formation of the host anionic chains. nih.gov
Application as a Solvent and Reagent in Organic Reactions
This compound is widely employed as both a solvent and a reagent in a variety of organic reactions. guidechem.com Its miscibility with water and many organic solvents, combined with its basicity, makes it a versatile medium for chemical transformations. guidechem.com
As a reagent, DMIPA is commonly used as a catalyst, particularly as a base or a nucleophile. guidechem.com Its ability to donate a pair of electrons allows it to facilitate reactions by reacting with other molecules to promote the desired chemical change. guidechem.com One specific application is its use as an alkylating agent in the palladium-catalyzed N-methylation of aniline. nih.gov
Furthermore, research has shown that protonated this compound can act as a methyl group donor to other compounds. kashanu.ac.ir This highlights its role in methyl transfer reactions, which are fundamental in organic synthesis. The study of its energy flow and fragmentation dynamics provides further insight into its reactivity and behavior in chemical reactions. nih.gov
Below is an interactive data table summarizing the physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol |
| CAS Number | 996-35-0 |
| Boiling Point | 65.5 °C at 752 mmHg |
| Density | 0.715 g/mL at 25 °C |
| Flash Point | -9 °C |
| Water Solubility | 100 g/L at 25 °C |
Note: The data in this table is compiled from multiple sources. Current time information in Bangalore, IN.sigmaaldrich.com
Corrosion Inhibition and Surface Chemistry Applications
This compound and its derivatives are effective corrosion inhibitors for various metals, particularly steel, in acidic environments. guidechem.com Corrosion is a significant issue in many industries, and the use of inhibitors is a common method to protect metallic materials from degradation.
The mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. This forms a protective layer that isolates the metal from the corrosive environment. The presence of nitrogen atoms with lone pairs of electrons in the DMIPA molecule facilitates this adsorption process. These nitrogen centers can donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond that strengthens the adhesion of the inhibitor to the surface.
Research on related amine compounds, such as N,N'-Dimethylaminoethanol, has shown that they act as efficient corrosion inhibitors for carbon steel in chloride-containing solutions. The inhibition efficiency increases with the concentration of the amine. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, and the process is primarily attributed to chemisorption. This involves the formation of a stable, protective film on the metal surface.
The study of the structural dynamics and energy flow of this compound at a molecular level provides a deeper understanding of its interactions with surfaces, which is crucial for its application in corrosion inhibition and other surface chemistry applications. guidechem.comnih.gov
Environmental Fate, Transport, and Degradation Pathways of N,n Dimethylisopropylamine
Biodegradation Studies and Persistence in Environmental Compartments
The persistence of N,N-Dimethylisopropylamine in the environment is significantly influenced by its susceptibility to biodegradation. Studies assessing its breakdown by microorganisms in soil and water are crucial for understanding its long-term environmental impact.
This compound is not considered to be readily biodegradable. According to results from an OECD Test Guideline 302B, the substance exhibited 29% degradation over a 28-day period under aerobic conditions chemicalbook.com. This indicates that the compound is not inherently biodegradable and suggests a potential for persistence in environments where aerobic microbial degradation is the primary removal mechanism chemicalbook.com. The limited extent of degradation over a standard testing period implies that this compound may persist in water and soil, leading to potential long-term exposure in these compartments.
| Test Guideline | Duration | Degradation (%) | Conclusion |
|---|---|---|---|
| OECD Test Guideline 302B | 28 days | 29% | Not inherently biodegradable chemicalbook.com |
Atmospheric Chemistry and Transformation Processes
Once released into the atmosphere, this compound is subject to various chemical transformation processes. Its volatility suggests that atmospheric degradation is a significant pathway influencing its environmental fate.
The atmospheric oxidation of amines is a significant contributor to the formation of secondary organic aerosol (SOA) rsc.org. Studies on analogous tertiary amines, such as trimethylamine (B31210) and triethylamine, have shown that their oxidation by OH radicals or ozone can lead to the formation of significant non-salt organic aerosol mass copernicus.org. The reaction of tertiary amines with nitrate radicals, particularly at night, is also a recognized pathway for SOA formation nih.gov. The oxidation products of these amines can partition into the particle phase, contributing to the formation and growth of aerosols. These processes can occur through the condensation of oxidation products, acid-base reactions with atmospheric acids like nitric and sulfuric acid to form aminium salts, and other heterogeneous reactions rsc.orgnih.gov. Given its structure as a tertiary amine, it is plausible that this compound undergoes similar atmospheric reactions, thereby contributing to aerosol formation and impacting air quality and climate.
Bioaccumulation Potential
Bioaccumulation, the process by which a chemical substance is absorbed by an organism from water and food, is a key factor in assessing environmental risk. For this compound, the potential for bioaccumulation is considered to be low. An assessment of its properties indicates that it is not a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance chemicalbook.comidesapetroquimica.com.
The bioaccumulation potential of a substance can be estimated using its octanol-water partition coefficient (Kow), typically expressed as log Kow. A low log Kow value generally indicates a low potential for a substance to accumulate in the fatty tissues of organisms. This compound has a computed XlogP value (an estimate of log Kow) of 1.1 nih.gov. Chemicals with a log Kow of less than 4 are generally not considered to have a high potential for bioaccumulation epa.gov. Therefore, based on its low log Kow value, this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms.
| Parameter | Value | Interpretation |
|---|---|---|
| Log Kow (XlogP) | 1.1 nih.gov | Low bioaccumulation potential |
| PBT/vPvB Assessment | Not considered PBT or vPvB chemicalbook.comidesapetroquimica.com | Low concern for persistence, bioaccumulation, and toxicity |
Industrial Release and Environmental Exposure Scenarios of this compound
This compound (DMIPA) is primarily utilized in industrial settings as a catalyst, particularly in the foundry industry. Its use in the phenolic urethane "cold box" process for making sand cores and molds is a principal source of its environmental release. ask-chemicals.com In this process, DMIPA is vaporized and passed through a sand and resin mixture to rapidly cure or harden it. ask-chemicals.com
The primary route of industrial release is atmospheric. After the curing cycle, the excess gaseous DMIPA is purged from the core box using air. ask-chemicals.com This creates an amine-laden waste gas stream that requires treatment before being discharged into the atmosphere.
A secondary potential release pathway is through industrial wastewater. While the main application involves a gaseous phase, wastewater may be generated from the air pollution control systems (e.g., scrubber blowdown) or from equipment cleaning and general plant maintenance. The characteristics of this wastewater can vary, but it may contain dissolved amines, among other organic and inorganic pollutants typical of foundry operations.
Wastewater Treatment and Emission Control
To mitigate the environmental release of this compound, industrial facilities employ specific emission control and wastewater treatment technologies. The selection of these technologies is dictated by the nature of the release—either as a gaseous emission or as a contaminant in aqueous effluent.
Emission Control:
The standard and most effective method for controlling gaseous DMIPA emissions from the cold box process is the use of wet acid scrubbers. ask-chemicals.com The amine-laden air stream is passed through a packed tower where it comes into contact with an acidic scrubbing liquid. ask-chemicals.com This process neutralizes the alkaline amine, converting it into a non-volatile salt, which is captured in the liquid phase. ask-chemicals.com The cleaned air is then released, while the resulting wastewater (scrubber blowdown) containing the amine salt requires further management. The efficiency of these systems is generally high for amines. While specific performance data for DMIPA is limited, studies on similar amine catalysts like triethylamine (TEA) and the general effectiveness of acid gas scrubbers provide insight into expected performance.
Table 1: Performance of Emission Control Technologies for Amine Catalysts This table includes representative data for tertiary amine catalysts used in foundry cold box processes, as specific efficiency data for this compound is not readily available in published literature.
| Control Technology | Target Pollutant | Typical Removal Efficiency (%) | Key Operational Parameters |
|---|---|---|---|
| Wet Acid Scrubber | Tertiary Amines (e.g., TEA, DMIPA) | >95% | pH of scrubbing solution, Liquid-to-gas ratio, Gas velocity |
| Biotrickling Filter | Triethylamine (TEA) | >98% | Empty Bed Retention Time (EBRT), Nutrient availability, Microbial activity researchgate.net |
Wastewater Treatment:
Wastewater containing amines from industrial processes, such as scrubber blowdown or cleaning operations, must be treated before discharge. The concentrations of amines in these effluents can range significantly. Research on general amine-containing wastewater indicates several viable treatment methods. For instance, studies on dimethylamine (B145610) suggest that concentrations below 40 mg/L have minimal impact on biological treatment processes, but higher concentrations can reduce treatment efficiency. researchgate.net
Commonly applied or studied treatment technologies for amine-contaminated wastewater include:
Adsorption: Activated carbon is used to adsorb amines from wastewater. This method can be effective, with the possibility of regenerating the carbon and recovering the amine. google.com
Biological Treatment: Activated sludge processes can biodegrade amines. The effectiveness depends on the specific amine, its concentration, and the acclimation of the microbial population. researchgate.netresearchgate.net
Chemical Oxidation: Advanced oxidation processes, such as the Fenton process, can chemically break down amines in wastewater, which is particularly useful for wastewater with high concentrations of organic pollutants.
Table 2: Efficacy of Wastewater Treatment Methods for Amine-Containing Effluents This table presents findings for the treatment of general amine-containing wastewater, as specific treatment data for this compound is scarce.
| Treatment Method | Target Amine/Group | Typical Influent Concentration | Removal Efficiency / Findings |
|---|---|---|---|
| Activated Carbon Adsorption | General Amines | 10 - 100,000 ppm | High removal ratio; amine can be recovered. google.com |
| Activated Sludge | Dimethylamine | <40 mg/L | Minimal impact on overall wastewater treatment. researchgate.net |
| Activated Sludge | Dimethylamine | >300 mg/L | Significant drop in treatment efficiency. researchgate.net |
| Cation Exchange Resin | General Amines | Not Specified | Effective for capturing and concentrating amines for recovery. google.com |
Future Research Directions and Emerging Trends for N,n Dimethylisopropylamine
Development of Green Chemistry Approaches for Synthesis and Application
The pursuit of environmentally friendly methods for producing and utilizing N,N-Dimethylisopropylamine is a primary focus of current research. dataintelo.comresearchgate.netrsc.org Traditional synthesis routes are being re-evaluated to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com The development of bio-based and green chemicals is a key component of a sustainable future, with a shift away from petroleum-based feedstocks to renewable resources. greenchemindustries.com Research into greener catalytic methods is emerging, aiming to improve the environmental profile of amine synthesis. rsc.org
One promising avenue is the exploration of catalytic hydroamination of olefins, which offers a more atom-economical route to amines. researchgate.net Additionally, the use of greener solvents and renewable starting materials is being investigated to lessen the environmental footprint of DMIPA production. In its applications, particularly in catalysis, research is directed towards developing systems that allow for easy separation and recycling of the amine catalyst, thereby reducing waste streams. google.com
Advanced Computational Modeling for Predictive Reactivity and Environmental Behavior
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound. habitablefuture.org Advanced modeling techniques, such as Density Functional Theory (DFT), are being employed to investigate its reactivity, electronic structure, and potential interactions in various chemical systems. nih.govaip.orgrsc.orgresearchgate.net These models can predict the outcomes of reactions, guide the design of new catalysts, and assess the environmental fate and transport of the compound. mdpi.com
For instance, DFT calculations have been used to show that protonated this compound is a better methyl donor than its neutral counterpart, a finding that has implications for its role in methylation reactions. nih.govresearchgate.net Furthermore, computational models are being developed to predict the toxicological profiles and environmental impact of chemicals, which can help in the early identification of potential hazards and guide the development of safer alternatives. habitablefuture.orgresearchgate.net The EPA's CompTox Chemistry Dashboard and ToxCast are examples of resources that utilize predictive models for chemical hazard assessment. habitablefuture.org
Table 1: Computational Methods in this compound Research
| Computational Method | Application | Research Focus |
| Density Functional Theory (DFT) | Investigating electronic structure and reactivity. nih.govaip.orgrsc.orgresearchgate.net | Understanding methylation potential and reaction mechanisms. nih.govresearchgate.net |
| Time-Dependent DFT | Studying excited state dynamics. aip.org | Elucidating photochemical behavior. |
| Self-Interaction Corrected DFT | Calculating accurate ionization potentials and Rydberg state energies. researchgate.net | Modeling behavior in molecular clusters. researchgate.net |
| Environmental Fate Models | Predicting distribution and persistence in the environment. mdpi.com | Assessing potential for contamination and bioaccumulation. mdpi.com |
Novel Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing processes and understanding reaction mechanisms. Novel spectroscopic techniques are being developed and applied to study reactions involving this compound. Time-resolved photoelectron spectroscopy (TRPES) and time-resolved mass spectrometry (TR-MS) have been used to follow the ultrafast energy relaxation dynamics of DMIPA in molecular clusters. aip.orgrsc.org
These techniques provide insights into internal conversion, cluster evaporation, and proton transfer events on incredibly short timescales. aip.org Such detailed mechanistic information is invaluable for controlling reaction pathways and improving the efficiency of catalytic processes. Future research will likely focus on the development of more sophisticated in situ monitoring tools to provide even greater detail about the role of DMIPA in complex reaction environments.
Exploration of this compound in New Catalytic Systems
While this compound is already used as a catalyst in processes like the "cold box" method in the foundry industry, research is ongoing to explore its potential in new and emerging catalytic systems. basf.com It is being investigated as an alkylating agent in palladium-catalyzed reactions and as a component in the synthesis of hypergolic ionic liquids. lookchem.comchemicalbook.com
The focus is on developing more efficient and selective catalytic processes. For example, its use in microwave-assisted organic synthesis (MAOS) is being explored, which can lead to faster reaction times and improved energy efficiency. mdpi.com Furthermore, research into reactive amine catalysts, which become incorporated into the polymer network, could eliminate volatile amine waste streams in polyurethane production. google.com The versatility of DMIPA as a ligand and base makes it a candidate for a wide range of new catalytic applications, from the synthesis of pharmaceuticals to the production of advanced materials. google.comchemicalregister.com
Research into its Role in Complex Biological Systems and Methylation Pathways
The interaction of this compound with biological systems is an area of growing interest. While it is a synthetic compound, its structural similarity to naturally occurring amines suggests the potential for interaction with biological pathways. Research has shown that protonated DMIPA can act as a methyl donor in the gas phase and in aqueous solutions, a process fundamental to many biological functions. nih.govresearchgate.net
Studies using techniques like mass spectrometry are helping to elucidate the mechanisms of methyl migration between protonated DMIPA and other amines. nih.govresearchgate.net Understanding these interactions is crucial, as some N-nitroso compounds, which can be formed from secondary and tertiary amines, are of toxicological concern. Future research will likely focus on its metabolic fate and its potential to influence methylation-dependent processes in biological systems. researchgate.net
Sustainable Management and Remediation Strategies for Environmental Contamination
Given the widespread industrial use of amines, the development of sustainable management and remediation strategies for potential environmental contamination is essential. researchgate.netsustainability-directory.comjeiletters.orgethz.chresearchgate.net Research in this area focuses on several key aspects:
Source Reduction: Implementing greener synthesis and application methods to minimize the release of this compound into the environment. sustainability-directory.com
Waste Treatment: Developing effective technologies to treat wastewater containing amines and their degradation products. researchgate.netjeiletters.orgresearchgate.net Biological treatment methods, such as aerobic and anaerobic degradation, are showing promise as cost-effective and environmentally friendly options. researchgate.netjeiletters.org
Remediation: Creating strategies for cleaning up contaminated soil and water. sustainability-directory.com This includes physical methods like adsorption and advanced oxidation processes. researchgate.net
Monitoring: Improving analytical methods for the detection of low levels of amines in environmental samples. baua.de
Q & A
Q. What are the recommended safety protocols for handling DMIPA in laboratory settings?
DMIPA requires strict safety measures due to its potential health hazards. Key protocols include:
- Personal Protective Equipment (PPE): Safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during transfers or reactions involving volatile DMIPA .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
- Exposure Response: Immediate rinsing with water for skin/eye contact and moving to fresh air for inhalation exposure .
Q. How is DMIPA utilized as a base or catalyst in organic synthesis?
DMIPA serves as a tertiary amine in reactions requiring non-nucleophilic bases. Methodological considerations include:
- Solvent Compatibility: Use polar aprotic solvents (e.g., acetone) to enhance solubility and reaction efficiency .
- Stoichiometry Optimization: Maintain a 1:1.2 molar ratio of DMIPA to electrophilic reagents (e.g., ethyl 4-bromobutyrate) to minimize side reactions .
- Work-Up: Acidic quenching (e.g., 3M HCl) followed by cation-exchange resin purification ensures high product yield .
Q. What spectroscopic methods are effective for characterizing DMIPA's physical properties?
- Gas Chromatography (GC): Determines purity (>99%) by analyzing retention times and peak areas .
- Mass Spectrometry (MS): Identifies fragmentation patterns (e.g., α C-C bond cleavage) to confirm structural integrity .
- Boiling Point Analysis: Isobaric vapor-liquid equilibrium measurements with acetone resolve azeotropic behavior for distillation optimization .
Advanced Research Questions
Q. How do computational methods reconcile discrepancies in Rydberg state binding energies of DMIPA clusters?
Theoretical studies using self-interaction corrected (SIC) density functionals (e.g., Perdew-Zunger) localize charge holes in clusters, aligning with experimental Rydberg binding energies (e.g., 2.79 eV for monomer vs. 2.88 eV measured). Hybrid functionals (B3LYP) over-delocalize holes, causing deviations. Researchers should validate computational models against time-resolved photoelectron spectroscopy data to address discrepancies .
Q. What experimental techniques elucidate ultrafast energy transfer in DMIPA's excited states?
- Time-Resolved Photoelectron Spectroscopy (TRPES): Tracks 3p → 3s internal conversion (lifetime: 701 ± 45 fs) and 3s → ground-state decay (87.9 ± 10.2 ps) .
- Mass Spectrometry: Correlates fragmentation dynamics (e.g., α C-C bond cleavage) with vibrational energy redistribution post-ionization .
- Resonant Multiphoton Ionization (REMPI): Maps Rydberg electron binding energies in clusters, revealing size-dependent charge delocalization effects .
Q. How does DMIPA's azeotrope with acetone influence separation processes?
The DMIPA-acetone azeotrope (122°C, 1 atm) necessitates extractive distillation with polar solvents (e.g., glycols) to alter relative volatility. Key steps include:
- Vapor-Liquid Equilibrium (VLE) Analysis: Measure isobaric VLE data to optimize solvent selection and column design .
- Process Simulation: Use Aspen Plus® to model thermodynamic parameters (activity coefficients via NRTL) for energy-efficient separation .
Q. What mechanistic insights does DMIPA provide into non-adiabatic dynamics of tertiary amines?
DMIPA's Rydberg-valence transitions reveal:
- Conformational Flexibility: Dimers exhibit ground-state van der Waals configurations (N-N separation: 6.2 Å) vs. Rydberg-state charge-localized structures (3.7 Å), lowering binding energy by 0.2 eV .
- Cluster-Size Effects: Trimers further reduce binding energy (0.13 eV) due to dipole-induced charge delocalization, validated against ultrafast scattering experiments .
Q. How do charge localization models impact the interpretation of DMIPA's photochemical pathways?
- SIC Functionals: Predict hole localization on single molecules, aligning with experimental ionization patterns.
- PBE/B3LYP Functionals: Overestimate delocalization, misrepresenting fragmentation kinetics. Researchers should combine SIC calculations with TRPES to validate hole dynamics in clusters .
Data Contradiction Analysis
Q. Why do reported Rydberg state lifetimes vary across experimental studies?
Discrepancies arise from:
- Cluster Size: Monomers exhibit shorter lifetimes (fs-ps) vs. clusters (ps-ns) due to charge delocalization slowing decay rates .
- Ionization Detection Limits: Mass spectrometry may miss ultrafast (<100 fs) processes captured by TRPES .
- Theoretical Approximations: Neglecting van der Waals interactions in smaller clusters introduces errors in binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
